Thallium perchlorate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

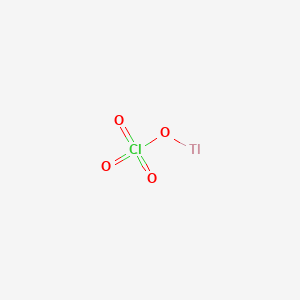

Thallium perchlorate, also known as this compound, is a useful research compound. Its molecular formula is ClO4Tl and its molecular weight is 303.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

Thallium perchlorate serves as a precursor for synthesizing thallium-containing compounds and complexes. It is particularly useful in the preparation of thallium(III) complexes, which are important in coordination chemistry.

- Synthesis of Thallium(III) Complexes : this compound can be used to prepare various thallium(III) complexes by reacting with ligands. These complexes often exhibit interesting electronic and optical properties that are valuable in materials science and catalysis .

- Oxidation Reactions : Research has demonstrated that thallium(III) perchlorate can act as an oxidizing agent in redox reactions. For instance, it has been used in the oxidation of sulfanilic acid, where it participates in a catalytic cycle involving ruthenium(III) chloride . This reaction is significant for understanding the kinetics and mechanisms of oxidation processes.

Photochemistry

This compound exhibits notable photochemical properties when dissolved in aqueous solutions.

- Chain Reactions : In deaerated aqueous perchloric acid solutions, thallium(III) perchlorate can undergo photochemical reactions that lead to the oxidation of alcohols to ketones, such as the conversion of 2-propanol to acetone . This property is leveraged in organic synthesis where selective oxidation is required.

- Mechanistic Studies : The study of this compound's photochemistry provides insights into reaction mechanisms involving thallium ions, helping chemists understand how light can influence chemical reactions at a molecular level .

Analytical Chemistry

This compound is also utilized in various analytical chemistry applications.

- Ion Chromatography : Due to its ionic nature, this compound can be analyzed using ion chromatography techniques. It serves as a standard for calibrating instruments used to detect perchlorates in environmental samples, which is crucial for assessing contamination levels in water supplies .

- Environmental Monitoring : The presence of perchlorates, including those derived from thallium compounds, has raised environmental concerns. Analytical methods involving this compound help monitor its levels in groundwater and other ecosystems, aiding in pollution control efforts .

Case Study 1: Oxidation Mechanisms

A study published in the International Journal of Chemical Sciences investigated the kinetics and mechanism of the oxidation of sulfanilic acid by thallium(III) perchlorate. The findings revealed that thallium(III) acts as a strong oxidant and participates in complex formation during the reaction process. This study provided valuable data on reaction rates and mechanisms that could be applied to other oxidation reactions involving transition metals .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impacts of perchlorates highlighted their persistence and potential toxicity. This compound's role as a contaminant was assessed through various analytical methods, emphasizing the need for effective monitoring systems to detect and quantify its presence in water sources . The study underscored the importance of understanding both the chemical behavior of this compound and its ecological implications.

化学反应分析

Reduction of Thallium(III) Perchlorate by Hydrazine

Thallium(III) perchlorate reacts with hydrazine (N₂H₅⁺) in acidic conditions, producing thallium(I), nitrogen gas, and protons :

Reaction:

2Tl3++N2H5+→2Tl++N2+5H+

Kinetic Behavior

-

Rate Law:

−21dtd[Tl3+]=k2[Tl3+][N2H5+][H+]−1

where k2=8.4dm3mol−1s−1 at 8°C . -

Activation Parameters:

Parameter Value Energy (Ea) 138±6kJ mol−1 Entropy (ΔS‡) 259±25J K−1mol−1

The reaction is independent of ionic strength but strongly inhibited by chloride ions due to competitive complexation with Tl³⁺ .

Oxidation of Sulfanilic Acid Catalyzed by Ruthenium(III) Chloride

In acidic perchlorate medium, Tl(ClO₄)₃ oxidizes sulfanilic acid (SA; NH₂C₆H₄SO₃H) to N-hydroxyaminobenzenesulfonic acid (NHOHC₆H₄SO₃H), with RuCl₃ as a catalyst :

Stoichiometry:

NH2C6H4SO3H+2Tl3++H2ORu III NHOHC6H4SO3H+2Tl++2H+

Mechanistic Insights

-

Rate Dependence:

-

Catalytic Role of Ru(III):

RuCl₃ lowers the activation energy by stabilizing transition states via electron transfer. -

Activation Parameters:

Parameter Value Ea 37.61±0.3kJ mol−1 ΔS‡ −198±1.6J K−1mol−1

The negative entropy of activation implies a highly ordered transition state .

Comparative Reactivity with Other Metal Perchlorates

Thallium(III) perchlorate exhibits distinct kinetics compared to analogous systems:

属性

CAS 编号 |

13453-40-2 |

|---|---|

分子式 |

ClO4Tl |

分子量 |

303.83 g/mol |

IUPAC 名称 |

perchloryloxythallium |

InChI |

InChI=1S/ClHO4.Tl/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |

InChI 键 |

OWFNVXUZWJBPMP-UHFFFAOYSA-M |

SMILES |

O=Cl(=O)(=O)O[Tl] |

规范 SMILES |

[O-]Cl(=O)(=O)=O.[Tl+] |

同义词 |

THALLIUMPERCHLORATE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。